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Compound of Interest

Compound Name:
2-(4-Methylphenoxy)-5-

nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

Get Quote

Executive Summary
This guide provides a comprehensive technical analysis of the

C NMR spectroscopy of 2-(4-methylphenoxy)-5-nitropyridine, a critical intermediate in the
synthesis of kinase inhibitors and heterocyclic pharmaceuticals. The molecule features two
distinct aromatic systems—an electron-deficient nitropyridine ring and an electron-rich tolyl ring
—connected by an ether linkage.

Understanding the carbon environments in this molecule is essential for validating SNAr

reaction success and differentiating regioisomers during drug development. This document

details the theoretical assignment logic, experimental protocols for optimal resolution, and

troubleshooting strategies for common spectral anomalies.

Part 1: Structural Analysis & Theoretical Framework
Electronic Environment
The molecule (
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) consists of 12 unique carbon environments (assuming rapid rotation of the tolyl ring renders
ortho/meta positions equivalent). The chemical shifts are governed by three competing
electronic factors:

Pyridine Nitrogen (Electron Withdrawal): Deshields

-carbons (C2, C6) significantly.

Nitro Group (C5): A strong electron-withdrawing group (EWG) that deshields the ipso-carbon

(C5) while influencing ortho-positions (C4, C6) through both inductive and resonance effects.

Ether Linkage (C2-O-C1'):

Inductive Effect (-I): Deshields the ipso carbons (Pyridine C2 and Phenoxy C1').

Mesomeric Effect (+M): The oxygen lone pair donates electron density into the pyridine

ring, significantly shielding the C3 position (ortho to the ether).

Assignment Logic Flowchart
The following diagram illustrates the hierarchical logic used to assign carbon signals based on

electronic shielding cones and substituent effects.
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Figure 1: Decision tree for assigning carbon resonances based on chemical shift regions.
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Part 2: Experimental Protocol
Sample Preparation
To ensure high signal-to-noise (S/N) ratio and reproducible chemical shifts, strict adherence to

sample preparation protocols is required.

Solvent Selection:DMSO-d6 is the preferred solvent.

Reasoning: Nitro-substituted heterocycles often exhibit poor solubility in CDCl3. DMSO-d6

ensures complete dissolution and prevents aggregation-induced line broadening.

Concentration: 20–30 mg of analyte in 0.6 mL solvent.

Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 100 MHz C)
Parameter Setting Rationale

Pulse Sequence
zgpg30 (Power-gated

decoupling)

Decouples protons to simplify

spectrum to singlets; NOE

enhancement increases

sensitivity.

Relaxation Delay (D1) 2.0 - 3.0 seconds

Allows relaxation of quaternary

carbons (C2, C5, C1', C4') for

visibility, though integration

remains non-quantitative.

Spectral Width 240 ppm
Covers full range including

potential carbonyl impurities.

Scans (NS) 512 - 1024
C is 1.1% naturally abundant;

high scan count is vital for

quaternary carbon detection.

Temperature 298 K (25°C) Standardizes chemical shifts.

Workflow Diagram
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Figure 2: Standardized sample preparation and acquisition workflow.

Part 3: Assignment & Interpretation
Chemical Shift Table (DMSO-d6)
The following table synthesizes literature data for similar pyridine ethers and theoretical

substituent effects.
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Carbon Label
Chemical Shift (

, ppm)
Type

Electronic
Justification

C2 (Py) 163.5 - 164.5

Most Deshielded:

Additive deshielding

from Pyridine Nitrogen

(

) and Ether Oxygen

(Ipso).

C1' (Ph) 150.0 - 151.0

Phenoxy Ipso carbon;

deshielded by

Oxygen.

C6 (Py) 145.0 - 146.5

-carbon to Nitrogen;

Ortho to Nitro group

(complex

shielding/deshielding

interplay).

C5 (Py) 139.5 - 141.0

Nitro-Ipso:

Broad/weak signal

due to quadrupolar

relaxation of

N and lack of NOE.

C4 (Py) 134.0 - 135.5 -position to Nitrogen;

Ortho to Nitro.

C4' (Ph) 134.0 - 135.0
Para to Oxygen; Ipso

to Methyl.

C3', C5' (Ph) 130.0 - 130.5

Meta to Oxygen.

(Intense signal due to

2x carbons).

C2', C6' (Ph) 120.5 - 121.5 Ortho to Oxygen;

shielded by resonance
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from Oxygen lone

pair.

C3 (Py) 111.0 - 113.0

Most Shielded:

-position to Nitrogen;

Ortho to Ether

Oxygen. Strong

mesomeric shielding

(+M) from Oxygen.

Me (CH3) 20.0 - 21.0
Typical benzylic

methyl resonance.

Key Diagnostic Features
The C3 "Upfield" Shift (~112 ppm): This is the diagnostic confirmation of the ether linkage

formation. If the reaction failed (e.g., hydrolysis to a pyridone), this shift would move

significantly downfield.

The C5 "Missing" Peak: The carbon attached to the Nitro group (~140 ppm) is quaternary

and attached to a quadrupolar nucleus (

N). It is often significantly shorter than other peaks. Do not mistake this for noise.

Symmetry in Phenoxy Ring: The equivalence of C2'/C6' and C3'/C5' results in high intensity

relative to the pyridine CH signals.

Part 4: Troubleshooting & Impurity Profiling
Common Impurities
During the SNAr synthesis, specific side products may contaminate the spectrum.

p-Cresol (Starting Material): Look for signals at 155 ppm (C-OH) and 115 ppm (Ortho-H).

2-Hydroxy-5-nitropyridine (Hydrolysis Product): If water is present during synthesis, the

chloride may hydrolyze.
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Diagnostic: A carbonyl-like peak >165 ppm (Pyridone tautomer) and a shift of the C3

carbon.

Residual Solvents:

THF:[1][2] 67.4 ppm, 25.3 ppm.

DMF: 162.4 ppm, 35.8 ppm, 30.8 ppm.

Validation Techniques
If assignment ambiguity exists (e.g., distinguishing C4 vs C4'):

DEPT-135:

Up (Positive): CH and CH3 (Py C3, C4, C6; Ph C2', C3', Me).

Invisible: Quaternary C (Py C2, C5; Ph C1', C4').

Down (Negative): CH2 (None in this molecule—presence indicates impurity).

HMBC (Heteronuclear Multiple Bond Correlation):

Correlate the Methyl protons (~2.3 ppm) to Ph C3' and Ph C4' to anchor the phenoxy ring

assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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